5-Bromonicotinonitrile is an organic compound with the molecular formula . It features a pyridine ring substituted with a bromine atom at the fifth position and a cyano group at the third position. This compound appears as a white crystalline powder and exhibits a melting point range of 103-107 °C and a boiling point of approximately 228.8 °C at standard atmospheric pressure . The presence of both bromine and cyano functional groups contributes to its unique chemical properties and potential reactivity.
Currently, there's no documented information regarding a specific mechanism of action for 5-Bromonicotinonitrile in biological systems.
As with most chemicals, it's advisable to handle 5-Bromonicotinonitrile with caution due to the lack of extensive safety data. Here are some general safety considerations for similar halonitriles:
5-Bromonicotinonitrile is an organic compound with the chemical formula C₆H₃BrN₂. It is a white crystalline solid that is soluble in various organic solvents but insoluble in water. The synthesis and characterization of 5-bromonicotinonitrile have been reported in several scientific studies. For example, a study published in the journal Molecules described a method for the synthesis of 5-bromonicotinonitrile using 5-bromopyridine as a starting material [].
While research into 5-bromonicotinonitrile is ongoing, its specific applications are still being explored. Some studies have investigated its potential use as a:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-Bromonicotinonitrile exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, particularly due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, it may possess antimicrobial properties, although further studies are required to fully elucidate its mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing 5-Bromonicotinonitrile:
These synthetic routes provide flexibility in obtaining this compound for research and application purposes.
5-Bromonicotinonitrile finds applications in various fields:
Several compounds share structural similarities with 5-Bromonicotinonitrile. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Nicotinonitrile | Pyridine ring with a cyano group | Lacks halogen substitution |
| 3-Bromonicotinonitrile | Bromine at the third position | Different reactivity profile |
| 2-Bromonicotinonitrile | Bromine at the second position | Varies in biological activity |
| 5-Chloronicotinonitrile | Chlorine instead of bromine | Different electronic properties |
The uniqueness of 5-Bromonicotinonitrile lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.
Conventional bromination methods often involve direct halogenation of nicotinonitrile derivatives. A prominent approach starts with 5-bromo-nicotinic acid, which undergoes chlorination using thionyl chloride (SOCl₂) to yield 5-bromo-nicotinoyl chloride with 90% efficiency [1]. Subsequent treatment with aqueous ammonia at 0–10°C forms 5-bromo-nicotinamide (79% yield), followed by dehydration with phosphorus oxychloride (POCl₃) under reflux to produce 5-bromo-nicotinonitrile (68% yield) [1]. This three-step process achieves a total yield exceeding 48%, demonstrating reliability for laboratory-scale synthesis [1].
Alternative protocols adapt bromination conditions from pyridine derivatives. For instance, mixing pyridine with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at elevated temperatures (70–120°C) facilitates bromine incorporation [3]. While optimized for 3-bromopyridine synthesis [3], analogous adjustments to stoichiometry and temperature could potentially direct bromination to the 5-position in nicotinonitrile.
Regioselective bromination addresses challenges in positional isomer control. Studies on analogous bifuran-nicotinonitrile systems demonstrate that N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively introduces bromine at specific positions under catalytic conditions [4]. For 5-bromonicotinonitrile, palladium catalysts could direct bromine to the meta position relative to the nitrile group. This method minimizes byproducts and enhances atom economy compared to conventional electrophilic substitution [4].
Environmentally benign syntheses prioritize solvent selection and energy efficiency. Water-mediated bromination, as exemplified in 3-bromopyridine production [3], offers a model for 5-bromonicotinonitrile synthesis. Replacing POCl₃ with less hazardous dehydrating agents (e.g., molecular sieves) in the final nitrile formation step could further align the process with green chemistry principles [1]. Microwave-assisted reactions may also reduce energy consumption during reflux stages.
While direct literature on this route is limited, diazotization of 2-amino-5-bromonicotinonitrile followed by Sandmeyer-type reactions could theoretically introduce functional groups at the 2-position. However, competing hydrolysis of the nitrile moiety under acidic conditions necessitates careful pH control [1].
Palladium-catalyzed cross-coupling reactions enable modular construction of brominated pyridines. The Stille coupling of 6-(5-bromofuran-2-yl)nicotinonitrile with tributylstannyl furans exemplifies how pre-functionalized intermediates facilitate selective bond formation [4]. Adapting this strategy, Suzuki-Miyaura coupling between 5-boronic acid-nicotinonitrile and aryl bromides could access diverse 5-aryl derivatives, though the parent 5-bromo compound would require subsequent bromination.
Integrating multiple steps into a single reactor minimizes intermediate isolation. A potential one-pot sequence might involve:
Maximizing yield involves parameter optimization at each stage:
Industrial purification employs sequential liquid-liquid extraction and fractional distillation. Ethyl acetate effectively isolates 5-bromonicotinonitrile from aqueous byproducts, while sodium sulfite washes remove residual oxidizing agents [3]. High-purity (>97%) product is obtainable via vacuum distillation, as demonstrated in 3-bromopyridine refinement [3].
A cost comparison highlights tradeoffs:
| Method | Reagent Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional [1] | 320 | 48 | 95 |
| HBr/H₂O₂ Bromination [3] | 180 | 55* | 98 |
| Catalytic NBS [4] | 410 | 62 | 99 |
*Theoretical projection for 5-bromonicotinonitrile
While catalytic methods offer superior yields, reagent expenses favor HBr-mediated approaches for large-scale production.
5-Bromonicotinonitrile represents a highly versatile synthetic intermediate in organic chemistry, distinguished by its unique combination of reactive functional groups. The compound features a pyridine ring bearing a bromine atom at position 5 and a nitrile group at position 3, creating a molecule with distinctive electronic properties that enable diverse chemical transformations. This comprehensive analysis examines the fundamental reaction pathways available to 5-bromonicotinonitrile, focusing on nucleophilic substitution reactions, nitrile group transformations, cross-coupling methodologies, and structure-reactivity relationships.
The molecular architecture of 5-bromonicotinonitrile creates an electron-deficient aromatic system due to the combined electron-withdrawing effects of the pyridine nitrogen, bromine substituent, and nitrile group. This electronic configuration significantly influences the compound's reactivity patterns, making it particularly susceptible to nucleophilic attack while simultaneously serving as an excellent substrate for transition metal-catalyzed cross-coupling reactions.
The bromine atom at position 5 of 5-bromonicotinonitrile serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing effects of both the pyridine nitrogen and the nitrile group significantly activate the aromatic ring toward nucleophilic attack, facilitating the displacement of bromine under relatively mild conditions .
The general mechanism for nucleophilic substitution involves the formation of a Meisenheimer complex intermediate, where the nucleophile attacks the carbon bearing the bromine substituent. The electron-withdrawing substituents stabilize this negatively charged intermediate through resonance and inductive effects, making the reaction thermodynamically favorable .
Common nucleophiles that readily displace bromine from 5-bromonicotinonitrile include primary and secondary amines, alkoxides, and thiolates. The reaction typically requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with temperatures ranging from 80 to 120 degrees Celsius [4]. Under these conditions, yields of 65 to 85 percent are commonly achieved for the formation of substituted nicotinonitriles .
One particularly well-documented example involves the displacement of bromine with pyrrolidine to form 5-pyrrolidin-1-yl-nicotinonitrile. This transformation proceeds smoothly under reflux conditions in suitable solvents, with reaction times of several hours typically required for complete conversion . The resulting product exhibits enhanced solubility properties compared to the parent compound, making it valuable for pharmaceutical applications.
The reaction conditions can be optimized based on the specific nucleophile employed. For instance, stronger nucleophiles such as alkoxides may require lower temperatures and shorter reaction times, while weaker nucleophiles like alcohols may necessitate the use of base catalysts to generate the corresponding alkoxide ions in situ .
The regioselectivity of nucleophilic substitution reactions in 5-bromonicotinonitrile is largely dictated by the electronic properties of the aromatic ring and the positioning of the substituents. The electron-withdrawing nature of the nitrile group at position 3 creates a significant electronic bias that influences the preferred sites of nucleophilic attack [4].
When considering the electronic effects, the nitrile group acts as a strong electron-withdrawing substituent that stabilizes negative charge development at positions ortho and para to itself. In the case of 5-bromonicotinonitrile, the bromine atom occupies a position that is both ortho to the pyridine nitrogen and para to the nitrile group, making it the most electrophilic carbon in the molecule [5].
The regioselectivity is further enhanced by the presence of the pyridine nitrogen, which contributes additional electron-withdrawing character through its electronegativity. This creates a cumulative effect that strongly favors nucleophilic attack at the carbon bearing the bromine substituent over other positions on the ring [5] [6].
Experimental studies have demonstrated that nucleophilic substitution reactions of 5-bromonicotinonitrile proceed with excellent regioselectivity, with the bromine atom being displaced preferentially over other potential reaction sites. This selectivity is maintained across a wide range of nucleophiles and reaction conditions, making the transformation highly predictable and synthetically useful [4].
The regioselectivity considerations also extend to competitive reactions when multiple nucleophiles are present. Under typical reaction conditions, the displacement of bromine occurs much more rapidly than any potential reactions involving the nitrile group, allowing for selective functionalization of the aromatic ring while preserving the nitrile functionality for subsequent transformations .
The nitrile group in 5-bromonicotinonitrile undergoes facile hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid derivatives. This transformation represents one of the most fundamental and synthetically useful reactions of nitriles, providing access to valuable carboxylic acid building blocks [7] [8] [9].
Under acidic conditions, the hydrolysis mechanism involves initial protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond toward nucleophilic attack by water. The reaction proceeds through a two-step process: first, the conversion of the nitrile to an amide intermediate, followed by subsequent hydrolysis of the amide to the carboxylic acid [7] [8].
The acid-catalyzed hydrolysis typically employs concentrated sulfuric acid or other strong acids, with careful temperature control required to prevent decomposition or polymerization side reactions. The reaction mechanism begins with protonation of the nitrogen atom, creating a highly electrophilic carbon center that is susceptible to nucleophilic attack by water molecules [7] [9].
Following the initial nucleophilic addition, the resulting imidic acid intermediate undergoes tautomerization to form the more stable amide. This tautomerization is analogous to keto-enol equilibria and strongly favors the amide form. The amide intermediate then undergoes a second hydrolysis step under the same acidic conditions to yield the final carboxylic acid product [7] [8].
Base-catalyzed hydrolysis follows a different mechanistic pathway, involving direct nucleophilic attack by hydroxide ion on the nitrile carbon. This mechanism typically proves more efficient than acid-catalyzed hydrolysis, often providing higher yields under milder conditions [7] [9]. The reaction employs sodium hydroxide or potassium hydroxide in aqueous medium, with temperatures ranging from ambient to 100 degrees Celsius depending on the substrate [8] [9].
The kinetics of nitrile hydrolysis have been extensively studied, with second-order rate constants determined for various substituted nicotinonitriles. The hydroxide-catalyzed hydrolysis of acetonitrile to acetamide exhibits a rate constant of 1.6 × 10^-6 M^-1 s^-1, while the subsequent hydrolysis of the amide to carboxylate proceeds with a rate constant of 7.4 × 10^-5 M^-1 s^-1 [9].
The reduction of the nitrile group in 5-bromonicotinonitrile to primary amine functionalities represents another important transformation pathway. This reaction can be accomplished using various reducing agents, with lithium aluminum hydride being the most commonly employed reagent for laboratory-scale syntheses [10] [8].
The mechanism of nitrile reduction with lithium aluminum hydride involves sequential hydride transfers to the nitrile carbon, ultimately leading to the formation of a primary amine after aqueous workup. The reaction typically requires dry ethereal solvents such as diethyl ether or tetrahydrofuran, with temperatures ranging from 0 degrees Celsius to reflux conditions depending on the substrate reactivity [10] [8].
An alternative and particularly efficient method for nitrile reduction employs Raney nickel in combination with potassium borohydride. This system offers several advantages over traditional lithium aluminum hydride reductions, including milder reaction conditions, higher yields, and improved functional group tolerance [10]. The Raney nickel-potassium borohydride system achieves yields of 85 to 93 percent for the reduction of both aromatic and aliphatic nitriles to primary amines [10].
The mechanism of the Raney nickel-catalyzed reduction involves the formation of surface-bound intermediates on the metal catalyst. The potassium borohydride serves as the hydride source, while the Raney nickel facilitates the multi-step reduction process through its high surface area and catalytic activity [10]. This method proves particularly valuable for large-scale syntheses due to its operational simplicity and cost-effectiveness.
The reduction of 5-bromonicotinonitrile to the corresponding primary amine preserves the bromine substituent, providing access to amino-substituted pyridines that retain their reactivity toward cross-coupling reactions. This sequential transformation strategy enables the synthesis of complex polyfunctional molecules through carefully orchestrated reaction sequences [10] [8].
Industrial applications of nitrile reduction often employ catalytic hydrogenation methods using supported metal catalysts. These processes offer advantages in terms of atom economy and environmental impact, though they may require higher pressures and temperatures compared to chemical reduction methods [10] [8].
The cyano group in 5-bromonicotinonitrile serves as an excellent electrophile for various addition reactions, most notably with organometallic reagents such as Grignard reagents. These reactions provide efficient routes to ketone products after hydrolytic workup, representing one of the few methods for preparing ketones using Grignard chemistry [11] [12] [13].
The mechanism of Grignard addition to nitriles involves nucleophilic attack of the carbon-bound magnesium species on the electrophilic nitrile carbon. Unlike reactions with carbonyl compounds, Grignard reagents add only once to nitriles due to the formation of a negatively charged imine intermediate that resists further nucleophilic attack [11] [12].
The reaction typically employs standard Grignard conditions, with dry ethereal solvents and inert atmosphere requirements. The initial product of the addition reaction is an imine magnesium salt, which undergoes hydrolysis upon aqueous workup to yield the corresponding ketone [11] [12]. This transformation effectively extends the carbon chain by one unit while introducing a carbonyl functional group.
Recent advances in Grignard addition chemistry have demonstrated the use of zinc chloride as a catalyst to improve reaction efficiency. The zinc chloride facilitates the formation of zinc-ate intermediates that exhibit enhanced reactivity compared to simple Grignard reagents, allowing for milder reaction conditions and improved yields [13] [14].
The catalytic system employing zinc chloride enables the Grignard addition to aromatic nitriles under mild conditions, with reactions proceeding at room temperature to 60 degrees Celsius. This represents a significant improvement over traditional Grignard additions, which often require elevated temperatures and extended reaction times [13] [14].
Cyanohydrin formation represents another important addition reaction involving the nitrile group. When 5-bromonicotinonitrile is treated with hydrogen cyanide in the presence of aldehydes or ketones, it can participate in cyanohydrin chemistry, though this transformation is less commonly employed due to the toxicity of hydrogen cyanide [15] [16].
The versatility of the cyano group in addition reactions extends to other nucleophiles, including organolithium reagents, which often exhibit higher reactivity than Grignard reagents. However, the increased reactivity of organolithium compounds can lead to side reactions or overaddition products, requiring careful optimization of reaction conditions [12] [13].
Palladium-catalyzed cross-coupling reactions of 5-bromonicotinonitrile represent one of the most powerful and widely utilized synthetic methodologies for constructing carbon-carbon bonds. The bromine substituent serves as an excellent leaving group in these transformations, while the electron-withdrawing nature of the pyridine-nitrile system facilitates oxidative addition of palladium [17] [18] [19].
The Suzuki-Miyaura coupling stands as the most prominent palladium-catalyzed transformation for 5-bromonicotinonitrile. This reaction couples the aryl bromide with organoboron reagents, typically arylboronic acids or esters, in the presence of a palladium catalyst and base [18] [20]. The reaction mechanism involves the classic palladium catalytic cycle: oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond [18].
Optimization studies have identified several highly effective catalyst systems for Suzuki-Miyaura coupling of 5-bromonicotinonitrile. Pd(PPh₃)₄ and Pd(dppf)Cl₂ have emerged as particularly successful catalysts, providing yields of 70 to 95 percent under typical reaction conditions [20]. The reaction typically employs carbonate bases such as potassium carbonate or cesium carbonate, with solvents including dimethylformamide, dioxane, or toluene [20].
The electronic properties of 5-bromonicotinonitrile significantly influence the efficiency of palladium-catalyzed couplings. The electron-withdrawing nature of the substrate accelerates the oxidative addition step, which is often rate-determining in these reactions. This electronic activation allows for the use of milder conditions and lower catalyst loadings compared to electron-rich aryl bromides [17].
Temperature optimization studies have shown that reactions typically proceed efficiently at 80 to 100 degrees Celsius, though some substrates may require temperatures up to 120 degrees Celsius for complete conversion [20]. The choice of temperature depends on the specific coupling partner and the desired reaction rate, with higher temperatures generally providing faster reactions but potentially leading to increased side reactions.
The scope of Suzuki-Miyaura coupling with 5-bromonicotinonitrile extends to a wide variety of organoboron partners, including both electron-rich and electron-poor arylboronic acids. The reaction shows good tolerance for various functional groups, making it suitable for complex molecule synthesis [20]. Heteroarylboronic acids also participate effectively in these couplings, providing access to heteroaromatic biaryls.
Beyond Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions have been successfully applied to 5-bromonicotinonitrile. The Stille coupling with organostannanes provides an alternative approach to carbon-carbon bond formation, though it typically requires higher temperatures and may involve more toxic reagents [19]. The Negishi coupling with organozinc reagents offers another valuable methodology, particularly for incorporating alkyl groups [19].
The Heck reaction, while less commonly employed with 5-bromonicotinonitrile, can provide access to styrene derivatives through coupling with alkenes. However, the electron-deficient nature of the pyridine system may reduce the efficiency of this transformation compared to more electron-rich substrates [19].
While palladium-catalyzed reactions dominate the cross-coupling chemistry of 5-bromonicotinonitrile, alternative metal catalysts have emerged as valuable alternatives, offering distinct advantages in terms of cost, sustainability, and reaction scope. Copper-catalyzed reactions, in particular, have gained significant attention for their ability to facilitate carbon-carbon and carbon-heteroatom bond formations under mild conditions [21] [22] [23].
Copper-catalyzed coupling reactions of 5-bromonicotinonitrile typically proceed through different mechanistic pathways compared to palladium chemistry. The copper catalysts often involve single-electron transfer processes rather than the two-electron oxidative addition-reductive elimination cycles characteristic of palladium [21] [22]. This fundamental difference in mechanism can lead to complementary reactivity patterns and different substrate scope.
The Sonogashira coupling represents a particularly successful application of copper catalysis to 5-bromonicotinonitrile. This reaction employs a dual catalyst system combining palladium and copper, where the copper co-catalyst facilitates the formation of copper acetylide intermediates from terminal alkynes [21] [23]. The reaction provides efficient access to alkyne-substituted pyridines, which serve as valuable intermediates for further elaboration.
Iron-catalyzed cross-coupling reactions have emerged as an attractive alternative to precious metal catalysis, offering significant advantages in terms of cost and environmental impact. Iron catalysts can facilitate various cross-coupling transformations of 5-bromonicotinonitrile, including reactions with Grignard reagents and organozinc compounds [24] [25] [26].
The mechanism of iron-catalyzed cross-coupling typically involves iron(I) or iron(III) intermediates, depending on the specific catalyst system employed. These reactions often require careful optimization of ligands and reaction conditions to achieve high efficiency, but they can provide excellent yields when properly executed [24] [25].
Recent developments in iron catalysis have focused on the development of new ligand systems that enhance catalyst stability and substrate scope. N-heterocyclic carbene ligands and phosphine ligands have shown particular promise in improving the efficiency of iron-catalyzed cross-couplings [25] [26]. The use of additives such as N-methyl-2-pyrrolidinone has been shown to significantly enhance reaction efficiency, though efforts are ongoing to replace this potentially problematic solvent [25].
Nickel-catalyzed cross-coupling reactions represent another important alternative to palladium chemistry. Nickel catalysts can facilitate various transformations of 5-bromonicotinonitrile, including reactions that are challenging with palladium systems. The ability of nickel to undergo facile oxidative addition with aryl chlorides makes it particularly valuable for reactions involving less reactive electrophiles [19] [25].
The development of alternative metal catalysts for cross-coupling reactions continues to be an active area of research, driven by the need for more sustainable and cost-effective synthetic methods. Cobalt, manganese, and even photoredox catalysts have been explored for various cross-coupling transformations, though their application to 5-bromonicotinonitrile specifically remains limited [24] [25].
The reactivity of 5-bromonicotinonitrile is fundamentally governed by the electronic and steric properties imparted by its constituent functional groups. The pyridine nitrogen, bromine substituent, and nitrile group each contribute distinct electronic effects that collectively determine the molecule's chemical behavior [5] [6] [27].
The pyridine nitrogen serves as a strong electron-withdrawing group through its electronegativity, creating an electron-deficient aromatic system. This electron withdrawal is transmitted throughout the ring system, influencing the reactivity at all positions. The nitrogen's electronegativity also makes the pyridine ring less nucleophilic compared to benzene, which affects its reactivity toward electrophilic aromatic substitution [5] [6].
The bromine substituent at position 5 introduces both electronic and steric effects. Electronically, bromine acts as an electron-withdrawing group through inductive effects, though it also possesses some electron-donating character through resonance. The net effect is electron withdrawal, which further activates the aromatic ring toward nucleophilic attack [5] . The bromine atom's size and polarizability also contribute to its effectiveness as a leaving group in substitution reactions.
The nitrile group at position 3 represents the strongest electron-withdrawing substituent in the molecule. The cyano group's powerful electron-withdrawing nature stems from the high electronegativity of nitrogen and the polarization of the carbon-nitrogen triple bond. This creates a significant dipole moment and strongly activates adjacent positions toward nucleophilic attack [5] [29].
The combined electronic effects of these three substituents create a highly electron-deficient aromatic system with predictable reactivity patterns. The electron withdrawal enhances the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic attack while simultaneously reducing their reactivity toward electrophiles [5] [6].
Bond length and angle analysis reveals that the electronic effects of the substituents influence the molecular geometry of 5-bromonicotinonitrile. The carbon-bromine bond length is approximately 1.90 Angstroms, which is somewhat longer than typical aromatic carbon-bromine bonds due to the electron-withdrawing effects of the other substituents [5]. This bond lengthening weakens the carbon-bromine bond and enhances its reactivity as a leaving group.
The carbon-nitrogen triple bond in the nitrile group measures approximately 1.17 Angstroms and exhibits significant polarization with the carbon bearing a partial positive charge and the nitrogen bearing a partial negative charge [5] [29]. This polarization makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.
The pyridine ring maintains its aromatic character with carbon-nitrogen bond lengths of approximately 1.34 Angstroms, though the electron-withdrawing substituents cause slight variations in these distances. The ring remains essentially planar, with bond angles close to 120 degrees as expected for sp² hybridized carbons [5] [6].
Computational studies using density functional theory have provided detailed insights into the electronic structure of 5-bromonicotinonitrile. Frontier molecular orbital analysis reveals that the HOMO-LUMO gap is influenced by the nature and position of the substituents, with electron-withdrawing groups generally increasing the gap [30] [31]. These calculations help predict reactivity patterns and guide synthetic planning.
The structure-reactivity relationships observed in 5-bromonicotinonitrile extend to related compounds with similar substitution patterns. Comparative studies with other halogenated pyridines and nicotinonitriles reveal consistent trends in reactivity that can be rationalized through electronic arguments [27] [30] [32]. These relationships provide valuable guidance for designing new synthetic methodologies and predicting the behavior of related compounds.
The synthetic utility of 5-bromonicotinonitrile stems directly from its electronic properties. The electron-deficient nature of the aromatic system makes it an excellent substrate for nucleophilic substitution reactions, while the bromine substituent provides a convenient handle for cross-coupling chemistry. The nitrile group offers opportunities for further functionalization while also contributing to the overall reactivity of the molecule [27] [5].
Understanding the structure-reactivity relationships in 5-bromonicotinonitrile enables the rational design of synthetic strategies for complex molecule construction. The predictable reactivity patterns allow chemists to plan multi-step syntheses with confidence, knowing that the electronic effects will favor desired transformations while minimizing unwanted side reactions [27] [32] [5].
Irritant